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molecular formula C7H14N4S B8394415 1-[2-(Dimethylamino)ethyl]-2-methyl-3-cyanoisothiourea

1-[2-(Dimethylamino)ethyl]-2-methyl-3-cyanoisothiourea

Cat. No. B8394415
M. Wt: 186.28 g/mol
InChI Key: WFPNLZQLMARPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04568694

Procedure details

A stirred solution of N-cyano-bis(methylthio)methanimine (30 g) in warm ethanol (150 ml) was treated dropwise with 2-dimethylaminoethylamine (24 ml) during 1 hour and stirring was continued for a further period of 3 hours. The resulting white precipitate was recrystallised from ethanol, to give N-cyano-N'-(2-dimethylaminoethyl)-S-methylisothiourea (13.4 g), m.p. 94°-95° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:3]=[C:4](SC)[S:5][CH3:6])#[N:2].[CH3:9][N:10]([CH3:14])[CH2:11][CH2:12][NH2:13]>C(O)C>[C:1]([NH:3][C:4](=[N:13][CH2:12][CH2:11][N:10]([CH3:14])[CH3:9])[S:5][CH3:6])#[N:2]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)N=C(SC)SC
Name
Quantity
24 mL
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)NC(SC)=NCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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